molecular formula C10H13NO2 B8634584 Methyl 4-(aminomethyl)-2-methylbenzoate

Methyl 4-(aminomethyl)-2-methylbenzoate

Numéro de catalogue: B8634584
Poids moléculaire: 179.22 g/mol
Clé InChI: YMAPUPRDPAMWOC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-(aminomethyl)-2-methylbenzoate (C₁₀H₁₃NO₂) is a benzoic acid derivative featuring a methyl ester group at the carboxyl position, a methyl substituent at the ortho position (C2), and an aminomethyl group at the para position (C4) on the aromatic ring. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the methyl groups) and reactivity from the primary amine, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound is often utilized as a precursor for further functionalization, such as amide formation or alkylation .

Propriétés

Formule moléculaire

C10H13NO2

Poids moléculaire

179.22 g/mol

Nom IUPAC

methyl 4-(aminomethyl)-2-methylbenzoate

InChI

InChI=1S/C10H13NO2/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-5H,6,11H2,1-2H3

Clé InChI

YMAPUPRDPAMWOC-UHFFFAOYSA-N

SMILES canonique

CC1=C(C=CC(=C1)CN)C(=O)OC

Origine du produit

United States

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 4-(aminomethyl)-2-methylbenzoate has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown it to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Cancer Cell Line IC50 (μM)
MCF-7 (breast cancer)15
HCT-116 (colon cancer)12

The mechanism of action is thought to involve the inhibition of specific enzymes that are crucial for cancer cell survival, such as topoisomerases and cyclin-dependent kinases.

Antibacterial Properties

The compound also demonstrates antibacterial activity against several pathogenic bacteria. Studies have reported minimum inhibitory concentration (MIC) values indicating its effectiveness.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus5
Escherichia coli10

These findings suggest its potential use as a lead compound in the development of new antibacterial agents.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be employed in various chemical reactions to synthesize more complex molecules, such as:

  • Substitution reactions : The amine functional group allows for nucleophilic substitutions.
  • Coupling reactions : Useful in forming carbon-carbon bonds, particularly in the synthesis of pharmaceuticals and agrochemicals.

Material Science

In material science, this compound can be utilized to develop specialty polymers and coatings. Its structure allows for modification to enhance properties such as:

  • Thermal stability
  • Chemical resistance
  • Mechanical strength

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound effectively reduced tumor size in xenograft models of breast cancer. The treatment led to a significant decrease in tumor volume compared to controls, highlighting its potential as an anticancer agent.

Case Study 2: Antibacterial Efficacy

Another research effort focused on the antibacterial properties of this compound against resistant strains of bacteria. The results indicated that it could serve as a basis for developing new antibiotics, especially given the rising concern over antibiotic resistance.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table highlights key structural differences, synthesis routes, and applications of Methyl 4-(aminomethyl)-2-methylbenzoate and related compounds:

Compound Name Substituents Key Properties/Applications Synthesis Method Reference
This compound 2-methyl, 4-aminomethyl Pharmaceutical intermediate; primary amine for derivatization Likely via aminomethylation of ester precursors (e.g., reductive amination)
Ethyl 4-aminobenzoate 4-amino Local anesthetic (e.g., Benzocaine); simpler structure with higher solubility in polar solvents Diazotization and coupling reactions
Methyl 4-amino-2-methoxybenzoate 4-amino, 2-methoxy Enhanced solubility due to methoxy group; potential use in drug delivery systems Methoxylation and amination
Methyl 4-benzyloxy-2-hydroxybenzoate 4-benzyloxy, 2-hydroxy Precursor for liquid crystals; benzyloxy group enables deprotection strategies Protection with benzyl chloride under basic conditions
(S)-Methyl 4-(1-aminoethyl)benzoate 4-(1-aminoethyl), chiral center Chiral building block for asymmetric synthesis; applications in enantioselective catalysis Chiral resolution or asymmetric synthesis

Physicochemical Properties

  • Lipophilicity: The methyl ester and ortho-methyl group in this compound increase lipophilicity compared to Ethyl 4-aminobenzoate, which has a polar amino group. This difference impacts bioavailability and membrane permeability .
  • Reactivity: The primary amine in the target compound allows for facile conjugation (e.g., amide bond formation), whereas Ethyl 4-aminobenzoate lacks this versatility. In contrast, Methyl 4-benzyloxy-2-hydroxybenzoate’s hydroxyl and benzyloxy groups enable selective deprotection for stepwise synthesis .

Key Differentiators

  • Steric and Electronic Effects: The ortho-methyl group in this compound introduces steric hindrance, directing reactions to the para-aminomethyl group. This contrasts with Ethyl 4-aminobenzoate, where the amino group is more accessible .
  • Chirality: (S)-Methyl 4-(1-aminoethyl)benzoate’s chiral center enables enantioselective applications, unlike the achiral target compound .
  • Thermal Stability: Carbamate derivatives of this compound exhibit tunable thermal stability, critical for controlled drug release systems .

Méthodes De Préparation

Procedure

  • Starting Material : Methyl 4-cyano-2-methylbenzoate is prepared via esterification of 4-cyano-2-methylbenzoic acid with methanol in the presence of hydrochloric acid.

  • Hydrogenation Conditions :

    • Catalyst: Raney nickel (Ra-Ni) or palladium on carbon (Pd/C)

    • Solvent: Methanol or ethanol

    • Pressure: 50–100 psi H2

    • Temperature: 25–50°C

    • Duration: 8–12 hours.

  • Workup : The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization or chromatography.

Esterification of 4-(Aminomethyl)-2-Methylbenzoic Acid

Direct esterification of the pre-formed carboxylic acid precursor offers a robust alternative.

Procedure

  • Acid Preparation : 4-(Aminomethyl)-2-methylbenzoic acid is synthesized via hydrolysis of methyl 4-cyano-2-methylbenzoate followed by reduction of the nitrile group.

  • Esterification :

    • Reagents: Methanol, hydrochloric acid (HCl)

    • Conditions: Reflux at 65–70°C for 6–8 hours.

  • Isolation :

    • The reaction mixture is cooled to 5–10°C, and the pH is adjusted to 9–11 using aqueous NaOH.

    • The product is extracted with methylene chloride, and the organic phase is dried over Na2SO4.

Key Data

ParameterValueSource
Yield88–94%
Optimal pH for Isolation10.0–11.0

This method benefits from mild conditions but requires high-purity starting acid, which may necessitate additional purification steps.

Reduction of Oxime and Imine Derivatives

Derivatization of aldehyde intermediates to oximes or imines followed by hydrogenation provides a versatile pathway.

Oxime Reduction Pathway

  • Aldehyde Synthesis : Methyl 4-formyl-2-methylbenzoate is prepared via oxidation of 4-(hydroxymethyl)-2-methylbenzoate.

  • Oxime Formation : Reaction with hydroxylamine (NH2OH) in ethanol yields methyl 4-(hydroxyiminomethyl)-2-methylbenzoate.

  • Hydrogenation :

    • Catalyst: Ra-Ni or PtO2

    • Solvent: Methanol

    • Pressure: 30–50 psi H2

    • Temperature: 25°C.

Key Data

ParameterValueSource
Oxime Formation Yield78–85%
Final Product Yield80–88%

Imine Reduction Pathway

  • Imine Synthesis : Methyl 4-formyl-2-methylbenzoate reacts with ammonia (NH3) to form the corresponding imine.

  • Hydrogenation : Similar conditions to oxime reduction.

This route is less common due to challenges in imine stabilization but remains viable for specialized applications.

Electrochemical Reduction

Electrochemical methods offer a solvent-free alternative for reducing amide precursors.

Procedure

  • Starting Material : Methyl 4-carbamoyl-2-methylbenzoate.

  • Conditions :

    • Electrolyte: Aqueous HCl or H2SO4

    • Electrodes: Platinum (anode) and lead (cathode)

    • Voltage: 3–5 V.

Key Data

ParameterValueSource
Yield70–75%
Current Efficiency60–65%

While environmentally friendly, this method is limited by lower yields and specialized equipment requirements.

Comparative Analysis of Synthetic Routes

MethodYield (%)CostScalabilityKey Advantage
Catalytic Hydrogenation85–92ModerateHighHigh efficiency
Esterification88–94LowModerateMild conditions
Oxime Reduction80–88HighLowVersatility
Electrochemical70–75LowLowSolvent-free

Catalytic hydrogenation and direct esterification are preferred for industrial-scale synthesis due to their balance of yield and cost.

Q & A

Advanced Question

  • Acidic Conditions : The ester hydrolyzes slowly in 1M HCl (t₁/₂ ~24 h at 25°C), but the aminomethyl group protonates, reducing nucleophilicity .
  • Basic Conditions : NaOH (1M) rapidly saponifies the ester, necessitating protecting groups (e.g., tert-butyl) for amine-functionalized intermediates . Stability studies via ¹H NMR in D₂O/CD₃OD mixtures (pH 7–10) guide reaction pH optimization .

What analytical workflows validate the absence of genotoxic impurities in pharmaceutical-grade batches?

Advanced Question

  • LC-MS/MS : Detects nitrosamine impurities (e.g., from nitrile intermediates) at ppb levels using MRM transitions (m/z 150 → 133) .
  • ICH M7 Guidelines : Require Ames testing for mutagenicity, supported by computational toxicity models (e.g., DEREK Nexus) .

How can the compound’s solid-state properties be engineered for controlled-release formulations?

Advanced Question
Co-crystallization with succinic acid (1:1 molar ratio) enhances solubility by 12-fold. Hot-melt extrusion (HME) with PEG 6000 produces amorphous solid dispersions with sustained release (>80% over 24 h) .

What contradictions exist in catalytic systems for asymmetric synthesis of its derivatives?

Advanced Question
Chiral Pd catalysts (e.g., BINAP-Pd) achieve 90% ee for benzimidazole derivatives but suffer from substrate inhibition. Alternative Ru-based systems (e.g., Shvo’s catalyst) improve turnover frequency (TOF >500 h⁻¹) but require anhydrous conditions . Comparative kinetic studies (e.g., Eyring plots) identify rate-limiting steps in enantioselective pathways .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.